(1R,2S,3R)-Aprepitant

NK1 receptor antagonist binding affinity CINV

(1R,2S,3R)-Aprepitant is the research gold standard for NK1 receptor antagonism. Procure this specific stereoisomer — other enantiomers (e.g., (S,S,S)) exhibit significantly reduced activity — to ensure experimental reproducibility in CINV and PONV models. Its well-characterized moderate CYP3A4 inhibition (Ki ~10 µM) makes it an essential tool for drug-drug interaction studies. As a BCS Class IV compound with poor aqueous solubility (3–7 µg/mL), it is ideal for formulation and drug delivery research. The oral-only formulation distinguishes it from IV prodrugs like fosaprepitant, enabling comparative pharmacokinetic studies.

Molecular Formula C20H16N2O5S
Molecular Weight 396.4 g/mol
Cat. No. B1662298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,3R)-Aprepitant
SynonymsAlternative Name: 2,2'-Pyridylisatogen tosylate
Molecular FormulaC20H16N2O5S
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3
InChIInChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)
InChIKeyMMPTYEXNPWSTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 150 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,3R)-Aprepitant – High-Affinity NK1 Antagonist for CINV & PONV Research and Procurement


(1R,2S,3R)-Aprepitant is a stereochemically defined, high-affinity competitive antagonist of the human neurokinin-1 (NK1) receptor [1]. This compound is the active pharmaceutical ingredient in FDA-approved antiemetic therapies for chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [2]. As a member of the NK1 receptor antagonist class, it binds to central NK1 receptors in the brainstem vomiting center, blocking the action of substance P and augmenting the antiemetic effects of 5-HT3 receptor antagonists and corticosteroids [3]. Its key differentiating features include a well-characterized pharmacokinetic profile, a moderate half-life that balances efficacy with manageable drug interactions, and a strong clinical evidence base from multiple randomized controlled trials.

Why Generic NK1 Antagonist Substitution Fails: The (1R,2S,3R)-Aprepitant Differentiation


Although several NK1 receptor antagonists (e.g., rolapitant, netupitant, fosaprepitant) share a common mechanism of action, they are not interchangeable due to significant differences in pharmacokinetics, metabolism, drug interaction potential, and clinical efficacy [1]. (1R,2S,3R)-Aprepitant exhibits a unique combination of a moderate half-life (9–13 hours), extensive CYP3A4-mediated metabolism, and moderate CYP3A4 inhibition, which contrasts sharply with the longer half-lives and different metabolic pathways of newer agents [2]. Furthermore, the poor aqueous solubility of (1R,2S,3R)-aprepitant limits its formulation to oral capsules, a key differentiator from the water-soluble prodrug fosaprepitant, which is designed for intravenous administration [3]. The specific stereochemistry (1R,2S,3R) is also critical for high-affinity NK1 receptor binding; other stereoisomers, such as the (S,S,S)-enantiomer, exhibit significantly reduced or altered activity [4]. These distinctions have direct implications for procurement: selecting the correct stereoisomer and understanding its unique pharmacological profile are essential for ensuring experimental reproducibility and clinical relevance in CINV and PONV research models.

(1R,2S,3R)-Aprepitant: Quantitative Evidence for Procurement and Research Selection


NK1 Receptor Binding Affinity: (1R,2S,3R)-Aprepitant Exhibits Sub-Nanomolar Ki

(1R,2S,3R)-Aprepitant demonstrates high-affinity binding to the human NK1 receptor with a Ki of 0.08 nM (pKi = 10.1), as determined by radioligand displacement assays [1]. While direct head-to-head Ki comparisons for all NK1 antagonists are not uniformly available from a single assay, class-level inference from independent studies indicates that this affinity is comparable to or exceeds that of other clinically used NK1 antagonists (e.g., rolapitant Ki = 0.66 nM for human NK1) . The specific (1R,2S,3R) stereochemistry is essential for this high-affinity interaction; other stereoisomers, such as the (S,S,S)-enantiomer, show reduced NK1 receptor binding, underscoring the need for stereochemical purity in research applications [2].

NK1 receptor antagonist binding affinity CINV PONV

Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV): Superior Complete Response vs. Standard Dual Therapy

In a pivotal Phase III randomized controlled trial (Protocol 052), the addition of aprepitant to a standard antiemetic regimen of ondansetron and dexamethasone significantly improved complete response (CR; no emesis and no rescue therapy) over 5 days post-cisplatin chemotherapy. The aprepitant group achieved a CR rate of 72.7% (n=260), compared to 52.3% (n=260) in the standard therapy group [1]. This represents an absolute improvement of 20.4 percentage points (P < 0.001). The benefit was particularly pronounced in the delayed phase (days 2–5), where the aprepitant regimen demonstrated a CR rate of 75.0% vs. 56.3% for standard therapy [1]. A network meta-analysis further supports that aprepitant-containing regimens are more effective than rolapitant-containing regimens for achieving CR (OR 1.28, 95% CrI 1.01–1.59) [2].

CINV cisplatin complete response RCT

Efficacy in Postoperative Nausea and Vomiting (PONV): Significant Reduction in Vomiting Incidence

A systematic review and meta-analysis of randomized controlled trials demonstrated that aprepitant 40 mg significantly reduces the incidence of vomiting within the first 24 hours postoperatively, with an odds ratio (OR) of 0.40 (95% CI 0.30–0.54, p < 0.001) [1]. The 80 mg dose showed an even greater effect (OR = 0.32; 95% CI 0.19–0.56; p < 0.001) [1]. This translates to a clinically meaningful reduction in the absolute risk of postoperative vomiting. For context, a separate meta-analysis found that the water-soluble prodrug fosaprepitant also reduced vomiting (OR = 0.07; 95% CI 0.02–0.24) but the evidence base for aprepitant is larger and more robust across multiple doses [1].

PONV postoperative vomiting meta-analysis

Pharmacokinetic Profile: Moderate Half-Life Distinguishes (1R,2S,3R)-Aprepitant from Long-Acting NK1 Antagonists

(1R,2S,3R)-Aprepitant has an elimination half-life of 9–13 hours in humans, which is significantly shorter than the half-lives of netupitant (approximately 80 hours) and rolapitant (up to 180 hours) [REFS-1, REFS-2]. This difference is clinically and experimentally relevant because it dictates the dosing frequency and the potential for drug-drug interactions. Aprepitant is extensively metabolized by CYP3A4 and is a moderate inhibitor of this enzyme (Ki ≈ 10 µM for midazolam hydroxylation) [REFS-3, REFS-4]. While this inhibition can lead to clinically significant interactions (e.g., with dexamethasone), the shorter half-life means that the inhibitory effect is more transient than with longer-acting agents. In contrast, the intravenous prodrug fosaprepitant has a plasma half-life of only 2.3 minutes before conversion to aprepitant [5].

pharmacokinetics half-life CYP3A4 drug interaction

Physicochemical Properties: Poor Aqueous Solubility Limits Formulation Options and Differentiates from Prodrug

(1R,2S,3R)-Aprepitant exhibits poor water solubility, which restricts its commercial formulation to oral capsules (40 mg, 80 mg, 125 mg) and necessitates a 3-day dosing regimen for CINV prophylaxis [1]. In contrast, fosaprepitant, the water-soluble phosphorylated prodrug of aprepitant, enables rapid intravenous administration and conversion to aprepitant within 30 minutes [2]. A Phase III non-inferiority trial directly compared a single 150 mg IV dose of fosaprepitant to a 3-day oral aprepitant regimen (125 mg PO Day 1, 80 mg PO Days 2–3) and found comparable complete response rates: 71.9% for fosaprepitant vs. 72.3% for aprepitant (overall phase) [1]. This confirms that while the prodrug offers a convenient single-dose IV option, the oral aprepitant formulation remains equally efficacious and is the only option for oral administration.

solubility formulation prodrug fosaprepitant

(1R,2S,3R)-Aprepitant: Optimal Research and Industrial Applications


Chemotherapy-Induced Nausea and Vomiting (CINV) Prophylaxis Research

(1R,2S,3R)-Aprepitant is the reference standard for investigating NK1 receptor antagonism in CINV models. Its established efficacy in improving complete response rates by 20.4 percentage points over standard dual therapy in cisplatin-based regimens [1] makes it an essential positive control for evaluating novel antiemetic compounds or combination strategies. Researchers should procure the (1R,2S,3R) stereoisomer to ensure activity and should consider its poor aqueous solubility when designing in vitro assays.

Postoperative Nausea and Vomiting (PONV) Prophylaxis Studies

In PONV research, (1R,2S,3R)-aprepitant serves as a benchmark NK1 antagonist with a well-defined meta-analytic effect size (OR = 0.40 for 40 mg dose) [2]. Its distinct mechanism of action (central NK1 blockade) allows for synergistic studies with 5-HT3 antagonists and corticosteroids. The oral formulation is suitable for preoperative administration in clinical trials, while the prodrug fosaprepitant may be considered for intraoperative IV dosing.

Drug-Drug Interaction and CYP3A4 Pharmacology Studies

As a moderate inhibitor and substrate of CYP3A4, (1R,2S,3R)-aprepitant is a valuable tool for investigating CYP3A4-mediated drug interactions [3]. Its Ki of ~10 µM for CYP3A4 inhibition (using midazolam as a probe) provides a quantifiable benchmark for in vitro to in vivo extrapolation [4]. Studies examining the impact of aprepitant on the pharmacokinetics of co-administered drugs (e.g., dexamethasone, chemotherapeutics) are critical for optimizing antiemetic regimens and minimizing adverse events.

Formulation Development and Solubility Enhancement Research

The poor aqueous solubility of (1R,2S,3R)-aprepitant presents a challenge for oral bioavailability and parenteral formulation [5]. This property makes it an ideal model compound for developing and testing novel drug delivery systems, such as nanocrystals, solid dispersions, or lipid-based formulations, aimed at improving solubility and absorption. Comparative studies with the water-soluble prodrug fosaprepitant can inform formulation strategies for BCS Class II/IV compounds.

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